
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole
Overview
Description
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole is a complex organic compound characterized by the presence of a pyrazole ring substituted with tert-butyl, iodine, and trifluorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
Trifluorophenyl substitution:
Chemical Reactions Analysis
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling reactions: The trifluorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents like hydrogen peroxide, and catalysts like palladium.
Scientific Research Applications
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological research: It is used in studies to understand the effects of trifluorophenyl and pyrazole-containing compounds on biological systems.
Industrial applications: The compound’s unique structural features make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(tert-Butyl)-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(tert-Butyl)-4-iodo-5-phenyl-1H-pyrazole: This compound lacks the trifluorophenyl group, which may result in different biological activities and chemical reactivity.
1-(tert-Butyl)-4-chloro-5-(2,4,5-trifluorophenyl)-1H-pyrazole: The substitution of iodine with chlorine can affect the compound’s reactivity and interaction with biological targets.
The presence of the trifluorophenyl group in this compound makes it unique, as this group is known to enhance the compound’s stability and biological activity.
Properties
IUPAC Name |
1-tert-butyl-4-iodo-5-(2,4,5-trifluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3IN2/c1-13(2,3)19-12(11(17)6-18-19)7-4-9(15)10(16)5-8(7)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDAVFKZJLTDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)I)C2=CC(=C(C=C2F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657960 | |
| Record name | 1-tert-Butyl-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206676-75-6 | |
| Record name | 1-tert-Butyl-4-iodo-5-(2,4,5-trifluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1387487.png)
![5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387488.png)

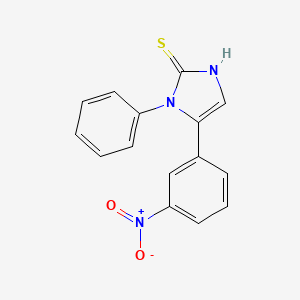
![2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387492.png)
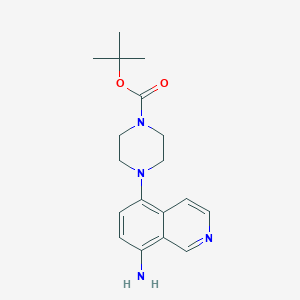

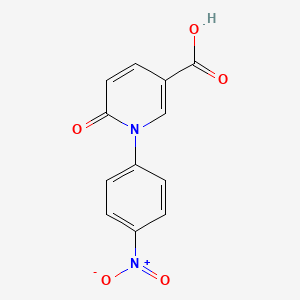
![1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile](/img/structure/B1387498.png)
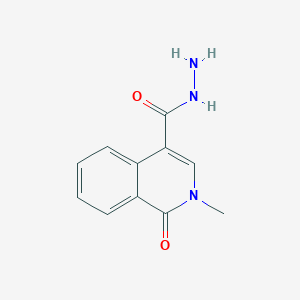
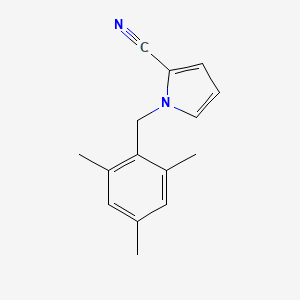
![Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate](/img/structure/B1387502.png)
![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)
![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)
